molecular formula C26H26ClN3O3 B11522718 N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B11522718
M. Wt: 464.0 g/mol
InChI Key: HMAUDOXWDNYNPQ-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring, a phenyl group, and a chlorophenoxy acetamide moiety, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

The synthesis of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Acylation Reaction: The 4-benzylpiperazine is then reacted with 2-(4-chlorophenoxy)acetyl chloride under controlled conditions to form the desired acetamide compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety, using reagents like sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit osteoclastogenesis by altering the mRNA expressions of several osteoclast-specific marker genes . This inhibition is achieved through the compound’s binding to specific receptors or enzymes, thereby modulating cellular pathways involved in bone resorption.

Comparison with Similar Compounds

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464.0 g/mol

IUPAC Name

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C26H26ClN3O3/c27-21-10-12-22(13-11-21)33-19-25(31)28-24-9-5-4-8-23(24)26(32)30-16-14-29(15-17-30)18-20-6-2-1-3-7-20/h1-13H,14-19H2,(H,28,31)

InChI Key

HMAUDOXWDNYNPQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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